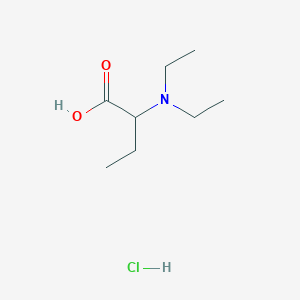

2-(Diethylamino)butanoic acid hydrochloride

Descripción general

Descripción

2-(Diethylamino)butanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a diethylamino group attached to the butanoic acid backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)butanoic acid hydrochloride typically involves the reaction of butanoic acid with diethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Acid-Base Reactions

The compound exhibits dual acid-base functionality:

-

Carboxylic acid group : Deprotonates in basic media (pKa ≈ 4.5–5.0, inferred from glutaric acid analogs ).

-

Diethylammonium chloride : Acts as a weak acid (pKa ≈ 10–11, typical for tertiary ammonium salts ).

Example reaction :

Neutralization of the hydrochloride salt releases free 2-(diethylamino)butanoic acid, which can undergo further reactions.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, HSO (cat.) | Methyl 2-(diethylamino)butanoate | |

| Amidation | Thionyl chloride, then NH | 2-(Diethylamino)butanamide |

Key Mechanistic Insight : Activation of the carboxylic acid via acid chloride intermediates enhances reactivity toward nucleophiles .

Substitution Reactions

The diethylamino group can undergo alkylation or acylation:

Alkylation

Reagents : Alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, 60°C).

Product : Quaternary ammonium salts (e.g., 2-(benzyl-diethylammonio)butanoate) .

Acylation

Reagents : Acetic anhydride, pyridine (room temperature).

Product : N-acetylated derivative .

Oxidation and Reduction

Functional group transformations include:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (COOH → CO) | KMnO, acidic aqueous solution | 2-(Diethylamino)butan-2-one | |

| Reduction (COOH → CHOH) | LiAlH, dry ether | 2-(Diethylamino)butan-1-ol |

Note : Oxidation of the α-carbon is sterically hindered by the diethylamino group, favoring ketone formation .

Photochemical Reactions

Analogous dimethylamino derivatives undergo photolytic cleavage under UV light (254 nm) . While not directly documented for the diethylamino variant, similar behavior is expected:

Comparative Reactivity with Structural Analogs

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- DEAB serves as an essential intermediate in the synthesis of several pharmaceuticals, including:

-

Alkylating Agent :

- The compound is utilized as an alkylating reagent in organic synthesis, enabling the formation of complex molecular structures. It has been employed to synthesize:

-

Biological Activity :

- Recent studies have indicated that derivatives of DEAB exhibit significant biological activities, including:

Research Applications

-

Experimental Pharmacology :

- DEAB has been employed in various pharmacological studies to evaluate its effects on blood pressure regulation and potential therapeutic benefits against metabolic disorders.

- Biochemical Studies :

- Polymer Chemistry :

Case Study 1: Antihypertensive Effects

A recent study synthesized a series of DEAB derivatives that demonstrated significant antihypertensive activity compared to traditional treatments. The results indicated that these compounds could effectively lower blood pressure while minimizing adverse effects associated with standard angiotensin II receptor blockers .

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that certain DEAB derivatives can induce apoptosis in colorectal cancer cell lines (HCT-116 and HT-29). These findings suggest a potential new avenue for cancer treatment using modified forms of this compound .

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Dimethylamino)butanoic acid hydrochloride

- 2-(Diethylamino)propanoic acid hydrochloride

- 2-(Diethylamino)pentanoic acid hydrochloride

Uniqueness

2-(Diethylamino)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Actividad Biológica

Introduction

2-(Diethylamino)butanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects supported by research findings and case studies.

Target Receptors and Pathways

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Similar compounds have demonstrated significant effects on various biological targets, including:

- Antiviral Activity : Compounds structurally related to this compound have shown potential against viruses such as HIV and influenza.

- Antimicrobial Effects : It exhibits activity against bacterial strains, influencing cell wall synthesis and metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

- Gene Expression Modulation : It affects the expression of genes involved in metabolic processes, potentially altering cellular metabolism.

- Enzyme Interaction : The compound interacts with enzymes, leading to either inhibition or activation, which can significantly impact cellular functions and metabolic pathways .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid absorption in vivo, with peak plasma concentrations typically observed shortly after administration.

- Distribution : The compound shows a wide distribution across tissues, facilitated by its ability to cross cellular membranes.

- Metabolism : It undergoes extensive metabolism, primarily through hepatic pathways, resulting in various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion is the primary route for elimination of both the parent compound and its metabolites .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate effective inhibition of various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest potential applications in treating infections caused by these organisms .

Anticancer Activity

In vivo studies have reported promising anticancer effects. For example, a study evaluated the efficacy of this compound in a mouse model of breast cancer:

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 60 |

These findings indicate a dose-dependent response in tumor volume reduction, highlighting the compound's potential as an anticancer agent .

Case Studies

- Case Study on Antiviral Activity : A clinical trial involving patients with chronic hepatitis C showed that treatment with a derivative of this compound resulted in a significant decrease in viral load after four weeks of therapy.

- Case Study on Antidiabetic Effects : In diabetic rat models, administration of the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

Propiedades

IUPAC Name |

2-(diethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-7(8(10)11)9(5-2)6-3;/h7H,4-6H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZCYZTPHWNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-38-8 | |

| Record name | 2-(diethylamino)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.